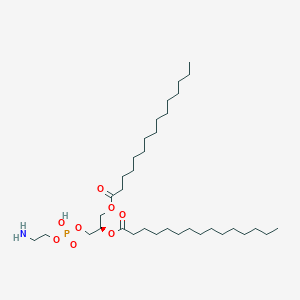
8-Methoxyquinoline-4-carboxylic acid
Vue d'ensemble
Description
8-Methoxyquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 4th position in the quinoline ring system imparts unique chemical properties to this compound.
Mécanisme D'action
Target of Action
8-Methoxyquinoline-4-carboxylic acid, a derivative of quinoline, is a compound that has been found to have potential biological activity Quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
It’s worth noting that quinoline derivatives often exert their effects by interacting with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives can inhibit enzyme activity, modulate receptor signaling, or interfere with protein function .
Biochemical Pathways
For example, some quinoline derivatives have been found to affect the tryptophan metabolism pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 8-methoxyquinoline with carbon dioxide in the presence of a base can yield this compound. Another method involves the use of 8-methoxyquinoline-4-carboxaldehyde as a starting material, which is then oxidized to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-4,8-dicarboxylic acid.
Reduction: 8-Methoxyquinoline-4-methanol or 8-Methoxyquinoline-4-carboxaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Methoxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor and its potential in drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Comparaison Avec Des Composés Similaires
8-Methoxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological activities.
Quinoline-4-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and applications.
8-Methoxyquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
8-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCNIRZMNKUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B3080721.png)
![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)


![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)



![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)

